molecular formula C12H18N2O B11779624 2-((1-Methylpiperidin-3-yl)oxy)aniline

2-((1-Methylpiperidin-3-yl)oxy)aniline

Cat. No.: B11779624
M. Wt: 206.28 g/mol
InChI Key: FCZORDGDGCCCRP-UHFFFAOYSA-N
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Description

2-((1-Methylpiperidin-3-yl)oxy)aniline is an organic compound with the molecular formula C12H18N2O It is a derivative of aniline, where the aniline moiety is substituted with a 1-methylpiperidin-3-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-Methylpiperidin-3-yl)oxy)aniline typically involves the reaction of 2-chloroaniline with 1-methylpiperidin-3-ol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method allows for better control over reaction conditions and improved yield. The starting materials are continuously fed into a reactor, and the product is continuously removed, which helps in maintaining a steady state and reducing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

2-((1-Methylpiperidin-3-yl)oxy)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-((1-Methylpiperidin-3-yl)oxy)aniline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-((1-Methylpiperidin-3-yl)oxy)aniline depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to modulation of their activity. The exact pathways involved can vary, but typically involve binding to the active site of the target protein, resulting in inhibition or activation of its function.

Comparison with Similar Compounds

Similar Compounds

  • 2-((1-Methylpiperidin-4-yl)oxy)aniline
  • 2-Methoxy-4-((1-methylpiperidin-4-yl)oxy)aniline
  • 3-((1-Methylpiperidin-4-yl)oxy)-5-(trifluoromethyl)aniline

Uniqueness

2-((1-Methylpiperidin-3-yl)oxy)aniline is unique due to the specific positioning of the 1-methylpiperidin-3-yloxy group on the aniline ring. This structural feature can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds.

Properties

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

2-(1-methylpiperidin-3-yl)oxyaniline

InChI

InChI=1S/C12H18N2O/c1-14-8-4-5-10(9-14)15-12-7-3-2-6-11(12)13/h2-3,6-7,10H,4-5,8-9,13H2,1H3

InChI Key

FCZORDGDGCCCRP-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC(C1)OC2=CC=CC=C2N

Origin of Product

United States

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